molecular formula C16H12Cl2N4O2S B3740257 N-(3,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

N-(3,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B3740257
M. Wt: 395.3 g/mol
InChI Key: WMLNLMNTIPDHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea, commonly known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTU belongs to the class of thiadiazole urea compounds and is known for its ability to scavenge reactive nitrogen species (RNS) and reactive oxygen species (ROS) in biological systems.

Mechanism of Action

The mechanism of action of DMTU involves its ability to scavenge N-(3,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea and ROS in biological systems. N-(3,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea and ROS are highly reactive molecules that can cause oxidative stress and damage to cells and tissues. DMTU acts as a scavenger of these molecules, thereby reducing oxidative stress and cellular damage. DMTU has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
DMTU has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models. DMTU has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. In addition, DMTU has been shown to improve cardiac function and reduce myocardial damage in animal models of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

DMTU has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DMTU is also relatively non-toxic and can be used at concentrations that do not affect cell viability. However, one of the limitations of DMTU is its poor solubility in water, which can make it difficult to use in aqueous solutions. In addition, DMTU can interfere with some assays that use ROS or N-(3,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea as readouts.

Future Directions

There are several future directions for the use of DMTU in scientific research. One potential application is in the development of therapeutics for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. DMTU can also be used as a research tool to study the role of N-(3,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea and ROS in biological systems. Future studies can also focus on improving the solubility of DMTU and developing new assays that are not affected by DMTU interference.
Conclusion:
In conclusion, DMTU is a thiadiazole urea compound that has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties and can scavenge N-(3,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea and ROS in biological systems. DMTU has several advantages for use in lab experiments, but also has some limitations. Future studies can focus on the development of DMTU-based therapeutics and improving its solubility and assay compatibility.

Scientific Research Applications

DMTU has been extensively studied for its potential applications in various scientific research fields. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. DMTU has also been used as a research tool to study the role of N-(3,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea and ROS in biological systems.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O2S/c1-24-13-5-3-2-4-10(13)14-21-22-16(25-14)20-15(23)19-9-6-7-11(17)12(18)8-9/h2-8H,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLNLMNTIPDHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 2
Reactant of Route 2
N-(3,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 3
N-(3,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 4
N-(3,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 5
N-(3,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 6
N-(3,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

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